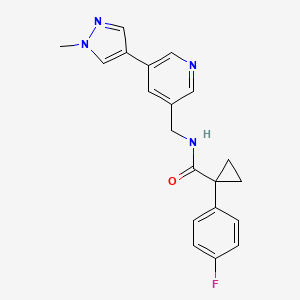

1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O/c1-25-13-16(12-24-25)15-8-14(9-22-11-15)10-23-19(26)20(6-7-20)17-2-4-18(21)5-3-17/h2-5,8-9,11-13H,6-7,10H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQOJVDEBRQNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step synthetic routes. The process begins with the preparation of key intermediates, such as 4-fluoroaniline and 1-methyl-1H-pyrazole-4-carbaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amidation, to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

Scientific Research Applications

1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Pyridine Moieties

(a) 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide

- Structure : Pyrazole-3-carboxamide with 4-chlorophenyl, 2,4-dichlorophenyl, and pyridylmethyl substituents.

- Key Differences : Replaces the cyclopropane with a methyl group and substitutes fluorine with chlorine on the phenyl rings.

- Activity : Designed for insecticidal properties (similar to Fipronil derivatives), highlighting the role of halogenated aryl groups in bioactivity .

(b) 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxamide

- Structure: Pyrazole-4-carboxamide with a 4-fluorophenyl group and an amino substituent.

- Key Differences : Lacks the pyridine and cyclopropane moieties.

Cyclopropane-Containing Analogues

(a) N-(1-{1-[(5-Chloro-3-Methyl-1H-Indol-2-yl)Carbonyl]-4-Piperidinyl}-1H-Pyrazol-5-yl)Cyclopropanecarboxamide

- Structure : Cyclopropanecarboxamide linked to a piperidinyl-indole scaffold.

- Key Differences : Incorporates an indole-piperidine system instead of pyridine-pyrazole.

- Activity : Targets serotonin receptors, emphasizing the versatility of cyclopropane in central nervous system drug design .

(b) 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

Pharmacological and Structural Data Comparison

Mechanistic and Pharmacokinetic Insights

- Cyclopropane Advantage: The cyclopropane ring in the target compound may reduce metabolic degradation compared to linear alkyl chains in analogues like 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide .

- Halogen Effects : Fluorine at the 4-position (vs. chlorine in ’s compound) likely improves metabolic stability and reduces off-target toxicity .

- Pyridine-Pyrazole Synergy : The pyridine-pyrazole system may enhance binding to ATP pockets in kinases or ion channels, a feature absent in thiadiazole-containing analogues .

Biological Activity

1-(4-Fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound with potential applications in pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C19H20FN5

- Molecular Weight : 349.39 g/mol

- CAS Number : [Not provided in search results]

The compound primarily functions through modulation of specific biological pathways, particularly those involving the central nervous system and cancer cell apoptosis. It is believed to interact with various receptors and enzymes, influencing cellular signaling pathways.

Key Mechanisms:

- Glucocorticoid Receptor Modulation : Similar compounds have been shown to antagonize glucocorticoid receptors, potentially reversing glucocorticoid-mediated anti-apoptotic effects in cancer cells.

- Neurotransmitter Regulation : The compound may influence neurotransmitter levels, particularly GABA, which has implications for neurological disorders .

Anticancer Activity

Research indicates that compounds similar to 1-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that they can restore chemosensitivity in resistant cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Restores sensitivity to chemotherapy | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

Case Study 1: Epithelial Ovarian Cancer

In a recent study, the compound was evaluated for its ability to enhance the effectiveness of taxane-based chemotherapy in epithelial ovarian cancer. Results indicated that the compound significantly improved cell viability and reduced resistance to treatment.

Case Study 2: Neurological Disorders

Another investigation focused on the compound's potential in treating epilepsy through GABA modulation. The study found that it effectively increased GABA levels, suggesting therapeutic potential for neurological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.